Plumbane, (p-nitrophenoxy)trimethyl-
Description
Plumbane, (p-nitrophenoxy)trimethyl- (CAS: 73928-20-8) is an organolead compound with the molecular formula C₉H₁₃NO₃Pb and a molecular weight of 422.4 g/mol . Its structure consists of a lead (Pb) atom bonded to three methyl groups (-CH₃) and a para-nitrophenoxy group (-O-C₆H₄-NO₂).
However, their structural diversity and bonding characteristics remain subjects of academic interest .
Properties
CAS No. |
73928-20-8 |
|---|---|
Molecular Formula |
C9H13NO3Pb |
Molecular Weight |
390 g/mol |
IUPAC Name |
trimethyl-(4-nitrophenoxy)plumbane |
InChI |
InChI=1S/C6H5NO3.3CH3.Pb/c8-6-3-1-5(2-4-6)7(9)10;;;;/h1-4,8H;3*1H3;/q;;;;+1/p-1 |
InChI Key |
WPLWKZFGIDBKRM-UHFFFAOYSA-M |
Canonical SMILES |
C[Pb](C)(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Plumbane, (p-nitrophenoxy)trimethyl- typically involves the reaction of trimethylplumbane with p-nitrophenol under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Preparation of Trimethylplumbane: This can be synthesized by reacting lead(II) acetate with methylmagnesium bromide (Grignard reagent) in an ether solvent.
Reaction with p-Nitrophenol: Trimethylplumbane is then reacted with p-nitrophenol in the presence of a base such as sodium hydroxide to form Plumbane, (p-nitrophenoxy)trimethyl-.
Industrial Production Methods
Industrial production methods for Plumbane, (p-nitrophenoxy)trimethyl- are not well-documented due to the specialized nature of the compound. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling lead compounds.
Chemical Reactions Analysis
Types of Reactions
Plumbane, (p-nitrophenoxy)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: Reduction reactions can convert it back to lead(II) compounds.
Substitution: The p-nitrophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
Oxidation: Lead(IV) oxide derivatives.
Reduction: Lead(II) compounds.
Substitution: Various substituted plumbane derivatives depending on the substituent used.
Scientific Research Applications
Plumbane, (p-nitrophenoxy)trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Plumbane, (p-nitrophenoxy)trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The p-nitrophenoxy group can interact with active sites of enzymes, potentially inhibiting their activity. The lead atom can also form coordination complexes with various biomolecules, affecting their function and stability.
Comparison with Similar Compounds
Substituent Effects on Stability and Reactivity
- (p-Nitrophenoxy)trimethylplumbane (CAS: 73928-20-8): The nitro group enhances electrophilicity at the lead center, making it reactive toward nucleophiles. However, steric hindrance from the bulky phenoxy group may reduce reactivity in some contexts . Molecular weight: 422.4 g/mol.
Trimethyl(naphthalen-1-yl)plumbane (CAS: 61589-89-7):
Trimethyl(phenylthio)plumbane (CAS: 40560-63-2):
Tetrakis(trifluoromethyl)plumbane (CAS: 4556-29-0):
Structural and Functional Diversity
Electronic and Steric Considerations
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase the lead center’s electrophilicity but may reduce thermal stability due to polar bond strain .
- Bulky substituents (e.g., naphthyl, triphenylmethyl) enhance steric protection, slowing decomposition but complicating synthetic accessibility .
- Chalcogen substituents (-S-, -Se-) enable unique coordination chemistry, as seen in trimethyl(methylseleno)plumbane (CAS: 58747-19-6) .
Research Findings and Trends
Analytical Characterization
Toxicity and Environmental Impact
- Derivatives with hydrophilic groups (e.g., -NO₂) may exhibit increased environmental mobility .
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